2-(4-(Octyloxy)phenyl)pyrimidin-5-ol
Overview
Description
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL typically involves the reaction of 4-(Octyloxy)benzaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the pyrimidine ring. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and leukotrienes, contributing to its anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine: Similar in structure but with different alkyl chain lengths.
Pyrazolo[3,4-d]pyrimidine: A different heterocyclic system with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential CDK2 inhibitory activity.
Uniqueness
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is unique due to its specific structural features, such as the octyloxy group, which imparts distinct physical and chemical properties. These properties make it suitable for various applications, particularly in the field of liquid crystal materials .
Properties
CAS No. |
117806-59-4 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(4-octoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3 |
InChI Key |
KXWVGOKYLYTARK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyms |
5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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